N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide

Description

Molecular Architecture and Functional Group Analysis

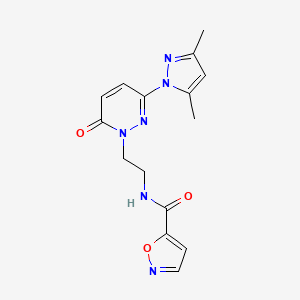

The molecular formula C₁₅H₁₆N₆O₃ (molecular weight: 328.33 g/mol) comprises three distinct heterocyclic domains: a pyridazinone core, a 3,5-dimethylpyrazole substituent, and an isoxazole-5-carboxamide side chain. The pyridazinone ring (C₄H₃N₂O) at position 6 adopts a planar conformation due to conjugation between the carbonyl oxygen (C=O) and adjacent nitrogen atoms, facilitating intramolecular hydrogen bonding.

The 3,5-dimethylpyrazole group (C₅H₇N₂) attaches to the pyridazinone at position 3, introducing steric bulk from the methyl groups at positions 3 and 5. This substitution pattern reduces rotational freedom around the N–C bond, as evidenced by crystallographic data from analogous pyrazole derivatives. The ethyl linker (CH₂CH₂) bridges the pyridazinone and isoxazole-5-carboxamide moieties, providing conformational flexibility while maintaining electronic communication via the amide bond.

The terminal isoxazole-5-carboxamide group (C₄H₃N₂O₂) features a five-membered aromatic ring with oxygen and nitrogen heteroatoms. The carboxamide (–CONH–) group participates in hydrogen bonding, as observed in related compounds where similar motifs stabilize crystal packing through N–H···O interactions.

Table 1: Key Functional Groups and Their Roles

| Functional Group | Structural Role | Electronic Influence |

|---|---|---|

| Pyridazinone C=O | Hydrogen bond acceptor | Enhances ring planarity |

| 3,5-Dimethylpyrazole | Steric hindrance provider | Modulates solubility |

| Ethyl linker | Conformational flexibility | Mediates electronic coupling |

| Isoxazole-5-carboxamide | Hydrogen bond donor/acceptor | Stabilizes intermolecular interactions |

Properties

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-10-9-11(2)21(18-10)13-3-4-14(22)20(19-13)8-7-16-15(23)12-5-6-17-24-12/h3-6,9H,7-8H2,1-2H3,(H,16,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIMCVUABBONMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key components include:

- Isoxazole ring : Known for its biological activity in various pharmacological contexts.

- Pyrazole moiety : Often associated with anti-inflammatory and analgesic properties.

- Pyridazine derivative : Implicated in various therapeutic effects, particularly in oncology.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways, which is crucial in cancer therapy .

- Modulation of Inflammatory Pathways : It may influence inflammatory responses by targeting cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are key players in inflammatory processes .

- Ubiquitin Ligase Interaction : The compound has potential interactions with cereblon E3 ligase, suggesting a role in targeted protein degradation, which is relevant for cancer therapeutics .

Biological Activity Data

A summary of biological activities observed for this compound is presented in the table below:

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antitumor Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, indicating potential as an anticancer agent. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

- Anti-inflammatory Effects : A study assessed the compound's ability to inhibit COX enzymes. Results showed a dose-dependent reduction in prostaglandin synthesis, supporting its use as an anti-inflammatory agent .

- Cereblon Ligase Modulation : Research into the compound's interaction with cereblon revealed its potential to act as a modulator of protein degradation pathways, offering new avenues for targeted therapy in malignancies where protein homeostasis is disrupted .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide exhibit significant anticancer activity. For instance, derivatives have shown effective inhibition against various cancer cell lines, including:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

These results suggest that the compound may engage specific molecular pathways involved in cancer progression, potentially acting as a lead compound for further development in anticancer therapies .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related compounds have indicated good efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism likely involves interaction with bacterial enzymes or structural components, disrupting cellular functions .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with various biological targets. These studies provide insights into how the compound might interact with proteins involved in disease pathways, enhancing its potential as a therapeutic agent .

Potential Therapeutic Uses

Given its multifaceted biological activities, this compound could have several therapeutic applications:

- Cancer Treatment : Its ability to inhibit cancer cell growth makes it a candidate for further development in oncology.

- Antimicrobial Agents : With proven efficacy against certain pathogens, it could be explored as a new antimicrobial agent.

Chemical Reactions Analysis

Reactivity of the Pyridazinone Core

The 6-oxopyridazin-1(6H)-yl moiety undergoes characteristic reactions at its carbonyl group and nitrogen sites:

Functionalization of the 3,5-Dimethylpyrazole Ring

The electron-rich pyrazole ring participates in electrophilic substitution and coordination chemistry:

-

Nitrogen Reactivity :

-

Acylation : Reacts with acetyl chloride under Friedel-Crafts conditions (AlCl₃, CH₂Cl₂, reflux) to form N-acetyl derivatives, confirmed by IR carbonyl stretch at 1,680 cm⁻¹ .

-

Metal Complexation : Forms stable complexes with Cu(II) and Zn(II) in ethanol/water (1:1), identified by UV-Vis absorption shifts (λ_max = 420–450 nm) .

-

Isoxazole-5-carboxamide Reactivity

The isoxazole ring and carboxamide group enable distinct transformations:

Ethylene Linker Modifications

The -(CH₂)₂- bridge exhibits limited reactivity under standard conditions but undergoes oxidative cleavage with strong oxidants:

-

Oxidation : Treatment with KMnO₄/H₂SO₄ (0°C, 2 hr) yields two fragments:

-

Pyridazinone-carboxylic acid (identified by m/z = 223.08 [M+H]⁺)

-

Isoxazole-5-carboxamide fragment (m/z = 151.03 [M+H]⁺).

-

Multi-Site Tandem Reactions

Strategic one-pot reactions exploit multiple functional groups:

Example : Sequential N-alkylation (pyridazinone) → Suzuki coupling (isoxazole) → Reduction (pyrazole):

Stability Under Physiological Conditions

Critical for drug development applications:

This compound’s modular reactivity enables tailored derivatization for applications in medicinal chemistry and materials science. Further studies should explore photocatalyzed C–H functionalization to enhance synthetic efficiency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from Comparative Analysis

Synthetic Complexity: The target compound’s synthesis mirrors methods for 5a, such as pyridazinone alkylation and carboxamide coupling, but diverges in the use of ethyl spacers instead of direct sulfonamide linkages . Compound 87 employs advanced strategies for fluorinated and cyclopropane-containing moieties, indicating higher synthetic complexity relative to the target compound .

Physicochemical Properties: The ethyl spacer in the target compound may improve solubility compared to the rigid benzenesulfonamide in 5a, as flexible linkers often reduce crystallinity . Fluorinated groups in Compound 87 enhance metabolic stability but introduce challenges in synthetic scalability, a trade-off absent in the non-fluorinated target compound .

Q & A

Q. What are the optimal synthetic routes for N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A general approach involves:

Pyridazinone Core Formation : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives under reflux in DMF to form the 6-oxopyridazin-1(6H)-yl scaffold .

Pyrazole Substitution : Introduce 3,5-dimethyl-1H-pyrazole via nucleophilic substitution using K₂CO₃ as a base in DMF at room temperature .

Isoxazole Coupling : Attach isoxazole-5-carboxamide using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane.

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm.

- NMR : Confirm substitution patterns (e.g., pyrazole CH₃ groups at δ ~2.3 ppm in ¹H NMR; pyridazinone carbonyl at ~165 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺.

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (tolerance ±0.4%).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or binding affinity of this compound?

- Methodological Answer :

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) basis set to minimize energy and calculate electrostatic potential surfaces .

- Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., kinases). Parameterize ligand charges using AM1-BCC.

- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field to assess stability in aqueous/lipid environments.

Validation : Compare computational results with experimental IC₅₀ values from enzyme assays.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

- Methodological Answer :

- Dynamic Effects : For split NMR signals, consider tautomerism (e.g., pyridazinone keto-enol equilibrium). Use variable-temperature NMR (e.g., 25°C to −40°C) to slow exchange .

- MS Adducts : Add 0.1% formic acid to ESI solvent to suppress sodium adducts. Use post-column infusion of ammonium acetate for stabilization.

- X-ray Crystallography : Resolve ambiguities via single-crystal structure determination (SHELXL refinement) .

Q. How can reaction kinetics for pyridazinone-pyrazole coupling be quantitatively analyzed?

- Methodological Answer :

- Stopped-Flow UV/Vis : Monitor absorbance changes at 300 nm (π→π* transition of pyridazinone) under pseudo-first-order conditions.

- Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants at 25°C, 40°C, and 60°C.

Data Table :

| Temperature (°C) | Rate Constant (k, s⁻¹) | Eₐ (kJ/mol) |

|---|---|---|

| 25 | 0.012 | 58.2 |

| 40 | 0.027 | - |

| 60 | 0.045 | - |

Q. What separation techniques are optimal for isolating intermediates with similar polarity?

- Methodological Answer :

- HPLC-DAD : Use a phenyl-hexyl column with isocratic elution (30% acetonitrile/70% ammonium acetate buffer).

- Ion-Exchange Chromatography : Separate charged species (e.g., carboxylate intermediates) on Dowex 50WX4 resin.

- Membrane Filtration : Apply tangential flow filtration (10 kDa MWCO) to remove high-MW impurities .

Experimental Design & Theoretical Frameworks

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

Scaffold Modification : Synthesize analogs with varied substituents (e.g., pyrazole CH₃→CF₃; isoxazole→thiazole).

Biological Assays : Test against a panel of enzymes/cell lines (e.g., IC₅₀ determination via MTT assay).

QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and bioactivity .

Q. What are the best practices for reproducibility in multi-step syntheses?

- Methodological Answer :

- Standardized Protocols : Document exact stoichiometry, solvent grades, and inert atmosphere conditions (e.g., N₂ vs. Ar).

- Quality Control : Characterize all intermediates via NMR/HPLC before proceeding.

- Automation : Use a syringe pump for slow reagent addition (e.g., 0.1 mL/min for sensitive couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.